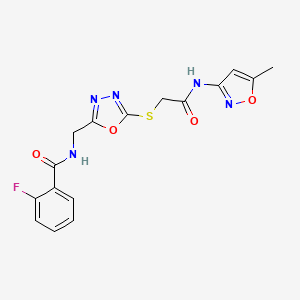
Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate can be analyzed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS . The structures can be further confirmed by single crystal X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include derivatives related to Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate, have been used in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds have shown promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Crystal Structure Analysis
The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been studied. This analysis helps in understanding the molecular conformation and interactions, which are crucial for designing compounds with specific biological activities (Faizi et al., 2016).
Antimycobacterial Activity
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives have been synthesized and screened for antimycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds have shown potential as inhibitors of Mycobacterium tuberculosis DNA GyrB (Reddy et al., 2014).
Antimicrobial Activity
Synthesis of various piperazine derivatives, including those structurally similar to this compound, has been explored for antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities (Rajkumar et al., 2014).
Antitubercular Activity
A variety of piperazine derivatives have been synthesized and evaluated for their antitubercular activities. These compounds have been found effective against Mycobacterium smegmatis and Mycobacterium tuberculosis, providing valuable insights for the development of new antitubercular agents (Jeankumar et al., 2013).
Antimicrobial Activity of Pyridine Derivatives
Studies on the synthesis and antimicrobial activity of pyridine derivatives, which are structurally related to this compound, have been conducted. These compounds have exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011).
Antimicrobial Agents
The synthesis and evaluation of new benzothiazoles as antimicrobial agents have been explored. These studies include derivatives structurally related to this compound and provide insights into the development of new antimicrobial compounds (Al‐Talib et al., 2016).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Compounds containing a thiazole ring have been found to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The piperazine moiety, a component of this compound, is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, which can influence the compound’s bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing a thiazole ring .
Eigenschaften
IUPAC Name |
ethyl 4-[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-2-27-19(26)23-10-8-22(9-11-23)16(24)12-15-13-28-18(20-15)21-17(25)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPRLCYZARUCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2990096.png)
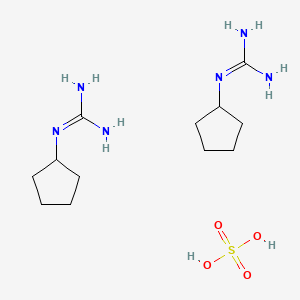

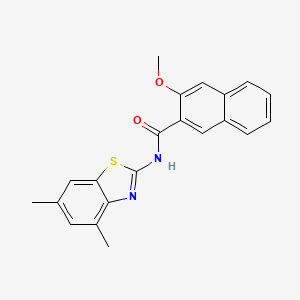
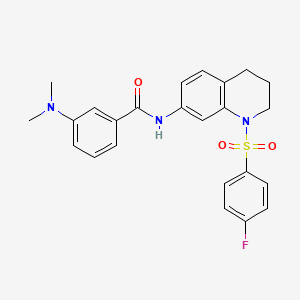
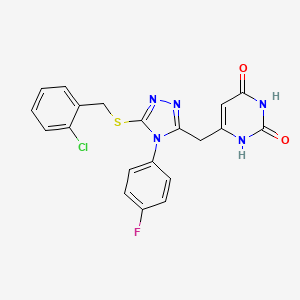
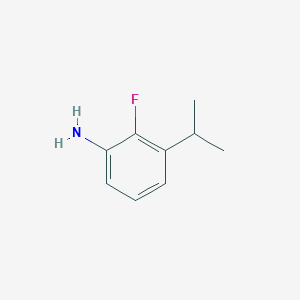
![3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990109.png)
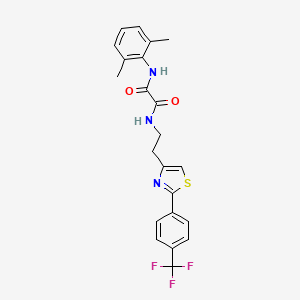
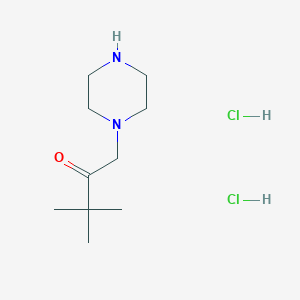
![(2-(2-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2990113.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)
